2-(3-(3-Nitrophenyl)-1H-pyrazol-1-yl)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[3-(3-nitrophenyl)pyrazol-1-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c12-5-7-14-6-4-11(13-14)9-2-1-3-10(8-9)15(16)17/h1-4,6,8H,5,7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZSVRZWFQTLDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN(C=C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-Nitrophenyl)-1H-pyrazol-1-yl)ethanamine typically involves a multi-step process. One common method starts with the nitration of styrene to produce 3-nitrostyrene. This intermediate is then subjected to a cyclization reaction with hydrazine to form 3-(3-nitrophenyl)-1H-pyrazole. Finally, the pyrazole derivative undergoes an alkylation reaction with ethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process may also incorporate purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3-Nitrophenyl)-1H-pyrazol-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The ethanamine chain can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(3-(3-aminophenyl)-1H-pyrazol-1-yl)ethanamine, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(3-(3-Nitrophenyl)-1H-pyrazol-1-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3-(3-Nitrophenyl)-1H-pyrazol-1-yl)ethanamine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares 2-(3-(3-Nitrophenyl)-1H-pyrazol-1-yl)ethanamine with key structural analogs:
Key Observations:
- Nitro Group Position : The target compound’s 3-nitrophenyl group introduces steric bulk and electronic effects distinct from the 4-nitro analog in , which lacks the phenyl spacer. The meta-nitro placement may enhance π-π stacking in biological targets compared to para-substituted nitro groups.
- Trifluoromethyl vs. Nitro : The CF₃ group in increases lipophilicity (logP) and metabolic stability, whereas the nitro group in the target compound may improve binding affinity through dipole interactions or hydrogen bonding.
Physicochemical Properties
- Solubility : The nitro group in the target compound may reduce aqueous solubility compared to analogs with polar substituents (e.g., -OH or -NH₂). However, the ethanamine side chain could mitigate this by forming salts.
- Lipophilicity: The 3-nitrophenyl group increases logP relative to non-aromatic analogs but remains less lipophilic than CF₃-containing derivatives .
- Stability : Nitro groups are generally redox-sensitive, which may limit metabolic stability compared to halogenated analogs like .
Pharmacological Potential
- Kinase Inhibition : The ethanamine side chain is critical in IGF-1R inhibitors (e.g., BMS-536924 variants), where it facilitates hydrogen bonding with kinase domains . The 3-nitrophenyl group may enhance binding to hydrophobic pockets.
- Antimicrobial Activity : Pyrazole derivatives with nitro groups (e.g., ) often exhibit antimicrobial properties due to nitroreductase-mediated activation.
Biological Activity
2-(3-(3-Nitrophenyl)-1H-pyrazol-1-yl)ethanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its unique structure, featuring a pyrazole ring, a nitrophenyl substituent, and an ethanamine side chain, facilitates various interactions with biological targets. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₂N₄O₂
- Molecular Weight : 232.24 g/mol
- Structural Features :
- A pyrazole ring , which is known for its role in enzyme interactions.
- A nitrophenyl group , which can participate in electron transfer reactions.
- An ethanamine chain , contributing to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitrophenyl group enhances electron transfer capabilities, while the pyrazole moiety can modulate various biological pathways. This compound has shown potential in:
- Antimicrobial Activity : Exhibiting activity against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Influencing inflammatory pathways, particularly in neuroinflammation models.
- Anticancer Properties : Demonstrating cytotoxic effects on various cancer cell lines.
Antimicrobial Activity
Research indicates that compounds similar to this compound possess notable antimicrobial properties. For instance, derivatives of pyrazole have been shown to inhibit the growth of Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) with sub-micromolar activity .
Anti-inflammatory Activity
In studies involving glial cells, the compound exhibited significant anti-inflammatory effects by reducing LPS-induced inflammation and glutamate-induced oxidative stress . This suggests a potential therapeutic application in neurological disorders characterized by inflammation.
Anticancer Activity
The compound has been tested against various tumor cell lines, showing promising antiproliferative activity. For example, derivatives have demonstrated IC₅₀ values indicating effective inhibition of cancer cell growth .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : In a comparative analysis of pyrazole derivatives, this compound showed enhanced antibacterial activity due to its unique structural features .
- Inflammation Models : In vitro studies indicated that this compound significantly reduced pro-inflammatory cytokine release in activated microglial cells, suggesting its potential use in treating neurodegenerative diseases .
- Cytotoxicity Assays : The compound's ability to inhibit cancer cell proliferation was evaluated using MTT assays across various cell lines, revealing promising results that warrant further investigation into its mechanisms .
Q & A
Q. What are the optimized synthetic routes for 2-(3-(3-Nitrophenyl)-1H-pyrazol-1-yl)ethanamine, and how do reaction conditions influence yield?
Synthesis typically involves coupling a 3-nitrophenyl-substituted pyrazole precursor with ethanamine derivatives. Key steps include:
- Nucleophilic substitution : Reacting 3-(3-nitrophenyl)-1H-pyrazole with a halogenated ethanamine (e.g., 2-chloroethanamine) under basic conditions (e.g., K₂CO₃ in DMF) .
- Reductive amination : Using a nitro-to-amine reduction step if intermediates require functional group interconversion .
Critical parameters : - Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may increase side products.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .
- Catalysts : Palladium or nickel catalysts may be required for nitro group reductions .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with pyrazole protons typically appearing as doublets (δ 6.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₁H₁₁N₄O₂⁺ requires m/z 243.0882) .
- Infrared Spectroscopy (IR) : Identifies nitro (1520–1350 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups .
- X-ray Crystallography : Resolves spatial arrangement of the nitrophenyl and pyrazole moieties (e.g., torsion angles between aryl groups) .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound, and what insights do they offer for drug design?
Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can:
- Map electron density : Highlight nucleophilic (pyrazole N-atoms) and electrophilic (nitro group) sites .
- Predict redox behavior : Nitro groups reduce electron density on the pyrazole ring, influencing reactivity .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) by analyzing H-bonding and π-π stacking .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Standardized assays : Use cell lines with consistent expression levels of target proteins (e.g., TRK kinases) to minimize variability .
- Metabolic stability studies : Evaluate cytochrome P450 interactions to identify metabolism-driven discrepancies .
- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. nitrophenyl substitutions) to isolate pharmacophoric elements .
Q. How can crystallographic data improve understanding of this compound’s solid-state behavior?
Single-crystal X-ray diffraction (SHELX software suite) reveals:
- Packing motifs : Nitrophenyl groups often form π-stacked columns, influencing solubility .
- Hydrogen-bond networks : Amine groups participate in intermolecular H-bonds, affecting melting points and hygroscopicity .
- Conformational flexibility : Pyrazole-ethanamine dihedral angles correlate with bioactivity .
Q. What are the compound’s stability profiles under varying pH and temperature conditions?
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition >200°C, with nitro groups contributing to thermal lability .
- pH sensitivity : Protonation of the amine group at acidic pH (pKa ~8.5) alters solubility and reactivity .
- Light exposure : Nitro groups may undergo photodegradation; store in amber vials under inert gas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
